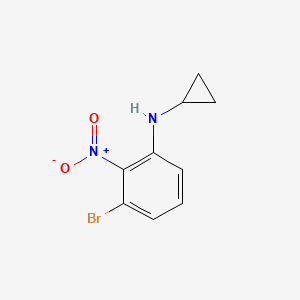

3-Bromo-N-cyclopropyl-2-nitroaniline

Description

3-Bromo-N-cyclopropyl-2-nitroaniline (C₉H₉BrN₂O₂) is a brominated aromatic amine derivative featuring a cyclopropyl substituent and a nitro group at the ortho position relative to the amine. This compound is primarily utilized as an organic building block in pharmaceutical and agrochemical synthesis due to its reactive bromine and nitro moieties, which facilitate cross-coupling reactions and functional group transformations .

Properties

IUPAC Name |

3-bromo-N-cyclopropyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c10-7-2-1-3-8(9(7)12(13)14)11-6-4-5-6/h1-3,6,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVDMCLNJSTNHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C(=CC=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301260793 | |

| Record name | Benzenamine, 3-bromo-N-cyclopropyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396554-46-3 | |

| Record name | Benzenamine, 3-bromo-N-cyclopropyl-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1396554-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3-bromo-N-cyclopropyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-cyclopropyl-2-nitroaniline typically involves a multi-step process starting from benzene derivatives. One common route includes:

Bromination: The addition of a bromine atom to the nitrobenzene derivative using bromine in the presence of a catalyst such as iron or aluminum bromide.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-cyclopropyl-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, alkoxides in the presence of a base.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: Formation of 3-Bromo-N-cyclopropyl-2-aminobenzene.

Substitution: Formation of various substituted anilines depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives of the cyclopropyl group.

Scientific Research Applications

3-Bromo-N-cyclopropyl-2-nitroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-N-cyclopropyl-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The bromine atom and cyclopropyl group can also participate in binding interactions with enzymes and receptors, influencing the compound’s biological activity.

Comparison with Similar Compounds

Cyclopropyl 4-methylbenzenesulfonate (C₁₀H₁₂O₃S)

N-Cyclopropylbenzylamine (C₁₀H₁₃N)

- Applications : Intermediate in ligand design for catalysis.

- Pricing : Significantly cheaper (€23.00/250 mg), reflecting lower synthetic complexity .

Brominated Aniline Derivatives

(S)-3-Bromo-N-(1-phenylethyl)-aniline (C₁₄H₁₄BrN)

2-(Bromomethyl)-3-chloro-N,N-bis(cyclopropylmethyl)aniline (C₁₅H₁₉BrClN)

- Key Differences : Additional bromomethyl and chloro substituents; bulkier bis(cyclopropylmethyl) groups.

- Applications: Potential use in polymer chemistry due to increased steric hindrance .

Nitro- and Halogen-Substituted Analogues

2-Bromo-N-(2,3,3,3-tetrafluoro-2-(2-iodophenoxy)propyl)aniline (C₁₅H₁₀BrF₄INO)

3-Bromo-N-(2-fluorophenyl)propanamide (C₉H₈BrFNO)

- Key Differences : Propanamide chain and fluorine substituent enhance polarity.

- Applications : Antimicrobial agent synthesis .

Comparative Data Table

*Price calculated from €23.00/250 mg.

Key Research Findings

- Steric Effects: Bis(cyclopropylmethyl) derivatives (e.g., C₁₅H₁₉BrClN) exhibit reduced reactivity in nucleophilic substitutions due to steric hindrance compared to monosubstituted cyclopropyl compounds .

- Cost Drivers : Higher pricing for brominated/nitro-substituted compounds correlates with purification challenges and multi-step syntheses .

Biological Activity

3-Bromo-N-cyclopropyl-2-nitroaniline (C₉H₉BrN₂O₂) is an organic compound notable for its complex structure, which includes a bromine atom, a nitro group, and a cyclopropyl group attached to an aniline backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological macromolecules.

The compound's mechanism of action primarily involves the nitro group, which can undergo reduction to form reactive intermediates. These intermediates may interact with nucleophilic sites on proteins, such as enzymes, leading to inhibition or modification of their activity. The presence of the bromine atom and the cyclopropyl moiety also contributes to its reactivity and binding interactions with biological targets .

Key Reactions Involving this compound

- Reduction : The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride. This transformation is crucial for enhancing biological activity.

- Substitution : The bromine atom can be substituted with various nucleophiles (amines, thiols), allowing for the synthesis of derivatives with potentially enhanced biological properties.

- Oxidation : The cyclopropyl group can undergo oxidation, leading to the formation of oxidized derivatives that may exhibit different biological activities.

Antimicrobial Activity

Nitro compounds, including this compound, are known for their antimicrobial properties. Upon reduction, these compounds can generate toxic intermediates that bind covalently to DNA, resulting in cell death. This mechanism is similar to that observed in established antimicrobial agents like metronidazole .

Anti-inflammatory Properties

Research indicates that nitro-containing compounds can exhibit anti-inflammatory effects. They may influence cellular signaling pathways by modifying protein functions through interactions with electrophilic sites. This activity is particularly relevant in developing new anti-inflammatory drugs .

Research Findings and Case Studies

Recent studies have explored the biological activities of nitroanilines and their derivatives, highlighting their potential as therapeutic agents:

- Antineoplastic Activity : Some nitro compounds have demonstrated antitumor effects by inhibiting cell proliferation through various mechanisms, including DNA damage and apoptosis induction.

- Enzyme Inhibition : Specific studies have shown that derivatives of nitroanilines can inhibit enzymes involved in inflammatory pathways, such as iNOS and COX-2. This inhibition suggests a multi-target approach for treating inflammatory diseases .

- Pharmacokinetics : The pharmacokinetic profile of this compound is influenced by the presence of the nitro group, affecting absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these properties is crucial for drug development .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₉H₉BrN₂O₂ | Bromine substituent enhances reactivity |

| 2-Methyl-6-nitroaniline | C₇H₈N₂O₂ | Lacks cyclopropyl group; simpler structure |

| N-cyclopropyl-2-methyl-6-nitroaniline | C₉H₁₁N₂O₂ | Contains ethyl instead of methyl group |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.